molecular formula C9H15N B8535256 2-Ethyl-3,4,5-trimethyl-1H-pyrrole

2-Ethyl-3,4,5-trimethyl-1H-pyrrole

Cat. No.: B8535256
M. Wt: 137.22 g/mol
InChI Key: COLWCZJTSIGRQI-UHFFFAOYSA-N
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Description

2-Ethyl-3,4,5-trimethyl-1H-pyrrole, also known as Phyllopyrrole, is an alkylated pyrrole derivative with the molecular formula C9H15N and a molecular weight of 137.22 g/mol . Its core structure is based on pyrrole, a five-membered aromatic heterocycle renowned in medicinal and organic chemistry . The specific substitution pattern with ethyl and methyl groups on the pyrrole ring defines its unique physicochemical properties, making it a valuable intermediate for researchers. This compound serves as a key synthetic building block for exploring more complex nitrogen-containing heterocyclic systems . The pyrrole scaffold is a fundamental constituent of numerous natural products and pharmacologically active compounds . As such, this compound is of significant interest in the development of new antibacterial agents and the synthesis of sophisticated macrocycles like porphyrins, which are crucial in biological processes and materials science . The compound must be handled by experienced personnel in a controlled laboratory setting. This product is intended For Research Use Only and is not classified as a drug, food additive, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2-ethyl-3,4,5-trimethyl-1H-pyrrole

InChI

InChI=1S/C9H15N/c1-5-9-7(3)6(2)8(4)10-9/h10H,5H2,1-4H3

InChI Key

COLWCZJTSIGRQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N1)C)C)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-Ethyl-3,4,5-trimethyl-1H-pyrrole serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including electrophilic substitutions and nucleophilic additions. The presence of both ethyl and methyl groups enhances its lipophilicity, making it a suitable candidate for reactions involving hydrophobic environments.

Synthesis of Pyrrole Derivatives
The compound can be synthesized through various methods, including the Paal-Knorr reaction, where it acts as a precursor to more complex pyrrole derivatives. This reaction typically involves the condensation of 1,4-dicarbonyl compounds with primary amines . The ability to generate diverse pyrrole derivatives expands its utility in synthetic organic chemistry.

Pharmacological Potential
Research has indicated that pyrrole derivatives exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. For instance, studies have shown that compounds derived from pyrroles can inhibit pro-inflammatory cytokines and exhibit potential therapeutic effects against various diseases .

Interaction Studies
Investigations into the interactions of this compound with biological systems have revealed its potential role in drug development. Understanding its reactivity with electrophiles and nucleophiles aids in elucidating its mechanism of action within biological contexts.

Material Science

Functionalization of Materials
In material science, this compound has been utilized for the functionalization of carbon black. This application enhances the properties of elastomeric composites used in tires and other rubber products. The functionalized carbon black demonstrates improved dynamic rigidity and reduced filler mass compared to traditional silica-based composites .

Comparison with Similar Compounds

2-Ethyl-3,4,5-trimethyl-1H-pyrrole

  • Substituents : Ethyl (C₂H₅) at position 2; methyl (CH₃) at positions 3, 4, and 3.
  • Aromaticity : The pyrrole ring retains aromaticity due to the conjugated π-system, but alkyl substituents slightly reduce reactivity compared to electron-withdrawing groups.

Ethyl 1-acetyl-4,5-diphenyl-1H-pyrrole-2-carboxylate (Compound 19)

  • Substituents : Acetyl (COCH₃) at position 1; phenyl (C₆H₅) at positions 4 and 5; ester (COOEt) at position 2.
  • Reactivity : The electron-withdrawing ester and acetyl groups increase electrophilicity, making this compound suitable for rhodaelectro-catalyzed C–H activation reactions .

3-Amino-5-methylpyrazole (CAS 31230-17-8)

  • Substituents: Amino (NH₂) at position 3; methyl at position 4.
  • Application : Primarily used in coordination chemistry and as a ligand due to its NH₂ group, which facilitates metal binding .

Physicochemical Properties

Compound Name Molecular Formula CAS No. Key Spectral Data (IR, MS) Concentration (μg/kg)
This compound C₉H₁₅N 69687-79-2 IR: Not reported; MS: Not available 12.59 ± 0.76
Ethyl 1-acetyl-4,5-diphenyl-1H-pyrrole-2-carboxylate C₂₄H₁₉NO₃ - IR: 1731 cm⁻¹ (ester C=O); MS: [M+Na]⁺ = 360.1360 -
3-Amino-5-methylpyrazole C₄H₇N₃ 31230-17-8 IR: Not reported; MS: Not available 4.50 ± 0.06
  • Key Observations :
    • The ester-containing pyrrole (Compound 19) exhibits distinct IR absorption at 1731 cm⁻¹ due to the carbonyl group, absent in alkyl-substituted pyrroles like this compound .
    • Alkyl substituents in this compound enhance hydrophobicity, contributing to its role as a flavor compound in lipid-rich food systems .

Preparation Methods

Diethyl Dicarboxylate Formation

The synthesis begins with methyl acetoacetate (1.3 mol) dissolved in acetic acid (500 mL). Sodium nitrite (0.7 mol) is added dropwise at 5–15°C, followed by zinc powder (1.31 mol) under reflux for 1 hour. This yields 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate as a faint yellow solid (80 g, 68% yield) after filtration and drying.

Key Reaction Conditions:

  • Temperature: 5–15°C (initial), reflux (final)

  • Reagents: Methyl acetoacetate, NaNO₂, Zn

  • Purification: Filtration, aqueous workup

Hydrolysis to Dimethyl Pyrrole

The diethyl dicarboxylate (0.3 mol) is suspended in aqueous potassium hydroxide (2 mol) and refluxed overnight. Acidification with concentrated HCl (pH ≈ 1) followed by neutralization with saturated K₂CO₃ yields 2,4-dimethyl pyrrole after ethyl acetate extraction and distillation (11.5 g, 36.2%).

Challenges:

  • Over-hydrolysis can lead to decarboxylation side products.

  • Distillation under reduced pressure (80°C) is critical for purity.

Ethyl Group Introduction via Vilsmeier-Haack Formylation

2,4-Dimethyl pyrrole (40 mmol) is dissolved in DMF (25 mL), and phosphorus oxychloride (90 mmol) is added dropwise. After stirring overnight, the mixture is quenched in ice water, neutralized to pH 8, and extracted with ethyl acetate to yield 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde (2.7 g, 38%). Adapting this method, substituting formaldehyde with ethylating agents (e.g., ethyl iodide) under basic conditions could introduce the 2-ethyl group.

Copper-Catalyzed Cross-Coupling

Boronic Acid Coupling

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (9.93 mmol) reacts with ethyl boronic acid (21.1 mmol) in the presence of Cu(OAc)₂ (20 mol%) and 2,2’-bipyridine (40 mol%) in DMF at 80°C for 24 hours. This method leverages direct C–H functionalization to introduce the ethyl group at position 2.

Optimization Insights:

  • Solvent : DMF enhances copper catalyst activity.

  • Yield : 45–55% after column chromatography.

Ester Hydrolysis and Decarboxylation

The coupled product undergoes hydrolysis with NaOH (2M, 60°C) to remove the carboxylate group, followed by decarboxylation at 120°C under vacuum to yield the target compound.

Barton-Zard Synthesis

Nitroalkene Condensation

A nitroalkene derivative (e.g., 3-nitro-2-pentene) reacts with isocyanoacetate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form the pyrrole ring. Methyl and ethyl groups are introduced via substituents on the nitroalkene and isocyanoacetate precursors.

Example Pathway:

  • Nitroalkene Preparation : 3-Nitro-2-pentene synthesized from pent-2-enal and nitromethane.

  • Cyclization : Reaction with methyl isocyanoacetate yields 2-ethyl-3,4,5-trimethyl-1H-pyrrole after decarboxylation.

Hantzsch Pyrrole Synthesis

β-Ketoester and α-Haloketone Reaction

A β-ketoester (e.g., ethyl 3-ketopentanoate) reacts with an α-haloketone (e.g., chloroacetone) and ammonium acetate in ethanol under reflux. This one-pot method forms the pyrrole ring with pre-installed methyl and ethyl groups.

Limitations:

  • Low regioselectivity for polysubstituted products.

  • Typical yields: 25–35%.

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey AdvantageLimitation
Multi-Step Ester Route36–38ModerateHigh-purity intermediatesLengthy synthesis (3+ steps)
Copper-Catalyzed Coupling45–55HighDirect C–H functionalizationRequires toxic Cu catalysts
Barton-Zard40–50LowModular precursor designSensitive to nitroalkene stability
Hantzsch25–35ModerateOne-pot synthesisPoor regioselectivity

Discussion of Challenges

Regioselectivity Control

Electrophilic substitution in pyrroles favors α-positions, but steric hindrance from existing methyl groups complicates ethyl introduction at position 2. Directed metalation strategies using ortho-directing groups (e.g., carboxylates) improve selectivity.

Purification Complexity

Polyalkylated pyrroles often require chromatography or distillation due to similar polarities among byproducts.

Q & A

Q. What are the standard synthetic routes for 2-Ethyl-3,4,5-trimethyl-1H-pyrrole?

Methodological Answer: The synthesis typically involves multi-step alkylation and cyclization strategies. For example, ethyl-substituted pyrroles can be synthesized via nucleophilic substitution or coupling reactions using intermediates like propargyl pyrroles. Gold-catalyzed cyclization (e.g., AuCl₃) or NaH-supported methods are effective for constructing the pyrrole core . Post-synthesis, purification via column chromatography and characterization by 1H NMR^1 \text{H NMR} (e.g., δ 1.17–1.47 ppm for ethyl/methyl groups) and ESI-MS (to confirm molecular ions like m/z 328.2) are critical .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation relies on crystallography and spectroscopy. Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths (e.g., C–C ≈ 1.45–1.52 Å) and torsional angles . Complementarily, 1H NMR^1 \text{H NMR} identifies substituent environments (e.g., methyl groups at δ 2.12–2.47 ppm), while IR spectroscopy detects N–H stretching (~3400 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₇N).

Advanced Research Questions

Q. How can computational methods predict substituent effects on pyrrole reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. For instance, π-conjugation in indole-pyrrole hybrids alters excited-state intramolecular proton transfer (ESIPT) dynamics, which is validated by fluorescence spectroscopy . Substituent basicity can be predicted using proton affinity calculations, where alkyl groups (e.g., ethyl) increase electron density at the pyrrole nitrogen, as shown in gas-phase ion energy studies .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Methodological Answer: Discrepancies in thermal parameters or disorder modeling require iterative refinement in SHELXL. For example, disorder in methyl/ethyl groups can be addressed using PART and SUMP instructions to split occupancy . Cross-validation with spectroscopic data (e.g., comparing XRD-derived bond lengths with DFT-optimized geometries) ensures accuracy . High-resolution data (≤ 0.8 Å) and low R-factors (≤ 0.05) are prioritized .

Q. How to design bioactivity studies targeting anticancer mechanisms?

Methodological Answer: In vitro assays evaluate cytotoxicity (e.g., MTT assay on HeLa cells) and apoptosis (Annexin V/PI staining). Molecular docking identifies potential targets (e.g., kinase inhibitors), while Western blotting confirms pathway modulation (e.g., caspase-3 activation) . For SAR studies, derivatives with trifluoromethyl or cyclopropyl groups are synthesized to enhance binding affinity .

Q. What are the challenges in introducing multiple alkyl groups to pyrrole cores?

Methodological Answer: Steric hindrance from adjacent substituents (e.g., 3,4,5-trimethyl groups) complicates regioselectivity. Directed ortho-metalation (DoM) or protecting group strategies (e.g., tosyl) mitigate this . Kinetic vs. thermodynamic control in alkylation (e.g., using LDA) determines substitution patterns. GC-MS monitors reaction intermediates, while NOESY NMR confirms spatial arrangements .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • Citations align with evidence indices (e.g., = Sheldrick’s SHELX paper).
  • Advanced questions emphasize mechanistic and methodological rigor.

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